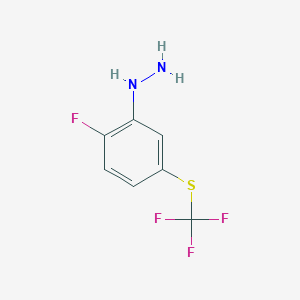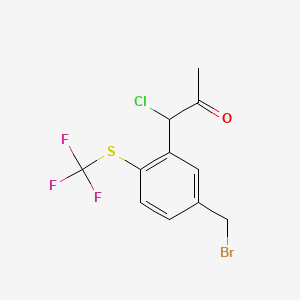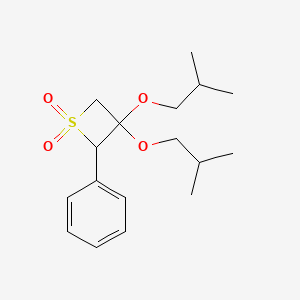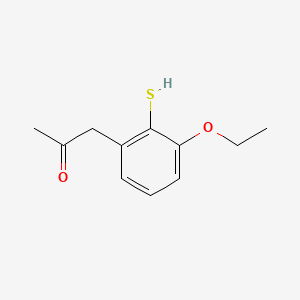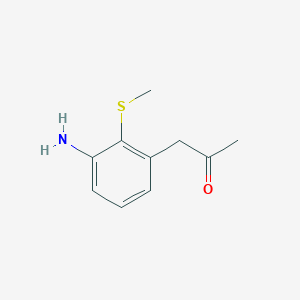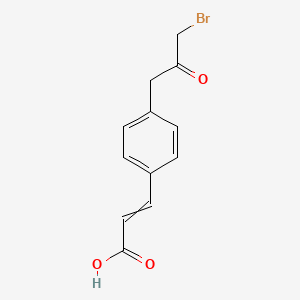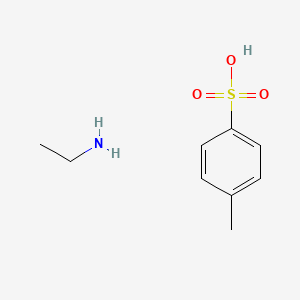![molecular formula C48H64N2O6 B14064921 bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the di(propan-2-yl)amino and phenylpropyl groups. The final step involves the formation of the dihydroxybutanedioate ester. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced technologies, such as microreactors, allows for precise control over reaction parameters, leading to improved safety and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and stereochemistry. These features contribute to its unique reactivity and interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C48H64N2O6 |
|---|---|
Molekulargewicht |
765.0 g/mol |
IUPAC-Name |
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C48H64N2O6/c1-31(2)49(32(3)4)27-25-39(37-17-13-11-14-18-37)41-29-35(9)21-23-43(41)55-47(53)45(51)46(52)48(54)56-44-24-22-36(10)30-42(44)40(38-19-15-12-16-20-38)26-28-50(33(5)6)34(7)8/h11-24,29-34,39-40,45-46,51-52H,25-28H2,1-10H3/t39-,40-,45-,46-/m1/s1 |
InChI-Schlüssel |
GRNFAWBINXBXHT-RSHUKEBTSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC(=O)[C@@H]([C@H](C(=O)OC2=C(C=C(C=C2)C)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C(C(=O)OC2=C(C=C(C=C2)C)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


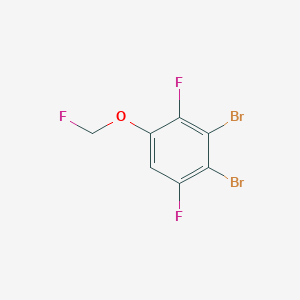
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


